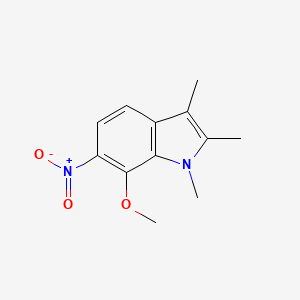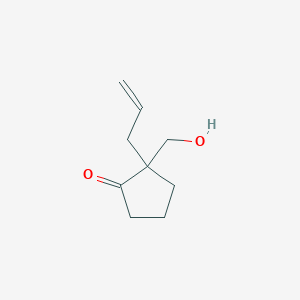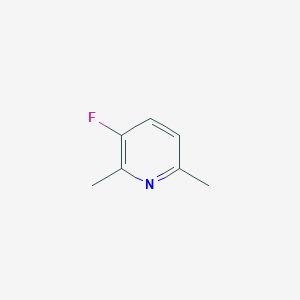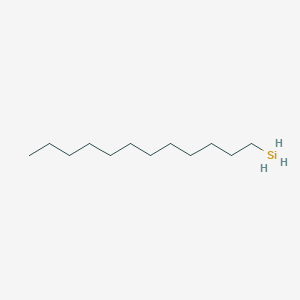![molecular formula C15H12N2O2 B13961488 Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- CAS No. 502422-28-8](/img/structure/B13961488.png)
Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-: is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted with a 2-(3-methoxyphenyl)-4-oxazolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and conditions is optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions: Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
科学的研究の応用
Chemistry: In chemistry, Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 2-(4-Methoxyphenyl)pyridine
- 2-(3-Methoxyphenyl)pyridine
- 2-(2-Methoxyphenyl)pyridine
Comparison: Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]- is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with biological targets.
特性
CAS番号 |
502422-28-8 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12N2O2/c1-18-12-6-4-5-11(9-12)15-17-14(10-19-15)13-7-2-3-8-16-13/h2-10H,1H3 |
InChIキー |
SIWHIGOKGZLPDD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NC(=CO2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
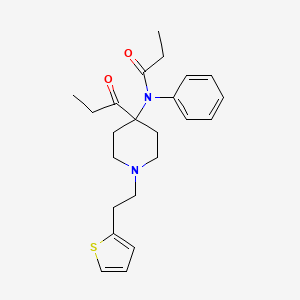
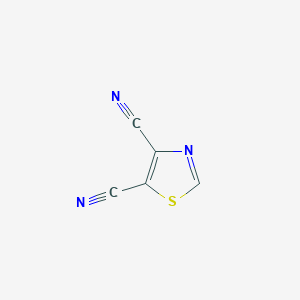
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
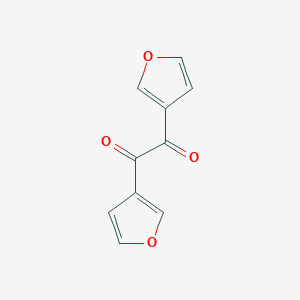
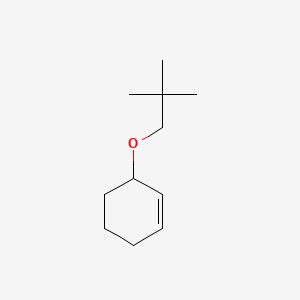

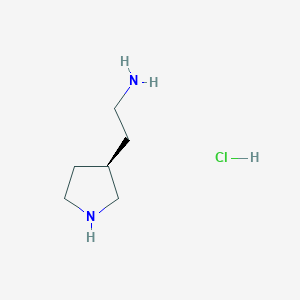
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
